molecular formula C12H16BrNO B1410540 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine CAS No. 1289113-43-4

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Cat. No. B1410540
M. Wt: 270.17 g/mol
InChI Key: JGJVNORFCLGNRV-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine is a chemical compound with the CAS Number: 927202-78-6. It has a molecular weight of 256.14 .


Physical And Chemical Properties Analysis

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine has a molecular weight of 256.14 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of novel pyridine derivatives, including those derived from 5-bromo-2-methylpyridin-3-amine, demonstrated the use of Suzuki cross-coupling reactions. These derivatives showed potential as chiral dopants for liquid crystals and exhibited various biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Stem Cell Research

  • Bromodeoxyuridine (BrdU), a related compound, is utilized in stem cell research. It has been observed that neural stem cells exposed to BrdU undergo significant changes, such as losing stem cell markers and differentiating into glial cells. This finding is crucial for understanding stem cell behavior and potential applications (Schneider & d’Adda di Fagagna, 2012).

Synthesis of Piperazines

  • The compound has been utilized in the asymmetric synthesis of piperazines from chiral non-racemic lactams. Such syntheses are significant in the development of pharmaceuticals and complex organic molecules (Micouin et al., 1994).

Antiviral Activity

  • Carbocyclic analogues of nucleosides with 5-bromo substitutions have been synthesized and evaluated for their antiviral activity, particularly against herpes simplex virus (Shealy et al., 1983).

Nanomaterials Synthesis

  • A study demonstrates the potential use of bromide derivatives in in situ synthesis of gold nanoparticles, highlighting their role in nanotechnology and materials science (Aggarwal et al., 2017).

Cell Cycle Progression

  • 5-Bromo-2'-deoxyuridine (BrdU) is used in detecting cell cycle progression, specifically the S-phase, indicating its significance in cellular and molecular biology research (Buck et al., 2008).

properties

IUPAC Name

5-bromo-2-cyclohexyloxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJVNORFCLGNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclohexyloxy)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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